molecular formula C3H3F2N B1342962 2,2-Difluoropropanenitrile CAS No. 49781-49-9

2,2-Difluoropropanenitrile

Cat. No.: B1342962
CAS No.: 49781-49-9
M. Wt: 91.06 g/mol
InChI Key: RYWQXEUNSACTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoropropanenitrile is an organic compound with the molecular formula C3H3F2N It is a nitrile derivative characterized by the presence of two fluorine atoms attached to the second carbon of the propanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoropropanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoropropane with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of difluoropropanoic acid.

    Reduction: Formation of 2,2-difluoropropylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoropropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoropropanenitrile involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoropropane
  • 2,2-Difluoropropanoic acid
  • 2,2-Difluoropropylamine

Uniqueness

2,2-Difluoropropanenitrile is unique due to the presence of both fluorine atoms and a nitrile group, which imparts distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

2,2-difluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2N/c1-3(4,5)2-6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWQXEUNSACTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617524
Record name 2,2-Difluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49781-49-9
Record name 2,2-Difluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dilfuoropropionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.